molecular formula C18H20N2O4 B10759156 N5-[4-(Phenylmethoxy)phenyl]-L-glutamine

N5-[4-(Phenylmethoxy)phenyl]-L-glutamine

Cat. No.: B10759156
M. Wt: 328.4 g/mol
InChI Key: BYSBXIPCDJNEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Synthetic Glutamine Derivative Chemistry

N5-[4-(Phenylmethoxy)phenyl]-L-glutamine belongs to the class of synthetic glutamine derivatives. L-glutamine, the most abundant amino acid in human plasma, is a fundamental component in numerous metabolic processes, including providing carbon and nitrogen for the growth of rapidly proliferating cells. nih.gov Researchers modify the basic L-glutamine structure to create derivatives with altered properties and specific biological activities. ebi.ac.uk These modifications can influence factors like stability, solubility, and, most importantly, the ability to bind to and modulate the function of specific enzymes. evitachem.com

The synthesis of compounds like this compound is a multi-step process. A widely documented method involves the coupling of L-glutamic acid with 4-(phenylmethoxy)aniline. This process typically requires the use of protecting groups, such as a tert-butoxycarbonyl (Boc) group, to mask the α-amino group of L-glutamic acid. ontosight.ai This strategy prevents unwanted side reactions and ensures that the chemical bond forms at the desired position, specifically the side-chain carboxyl group, resulting in the N5-substituted derivative. ontosight.ai The presence of the 4-(phenylmethoxy)phenyl group, a significant structural feature, is crucial for its specific interactions within enzyme active sites.

Identification as a Potent Inhibitor of Leukotriene A4 Hydrolase (LTA4H)

A primary focus of research on this compound has been its identification as a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H). probes-drugs.org LTA4H is a bifunctional enzyme that plays a critical role in the biosynthesis of Leukotriene B4 (LTB4), a powerful pro-inflammatory mediator. nih.gov Research has demonstrated that this compound exhibits nanomolar inhibitory potency against this enzyme. The development of such potent inhibitors is a significant objective in pharmaceutical research, as LTA4H has been investigated as a therapeutic target for various neutrophil-driven inflammatory diseases. nih.gov

The efficacy of this compound as an inhibitor is underscored by structural studies. The crystal structure of this compound in complex with LTA4H has been elucidated, revealing the precise binding interactions within the enzyme's active site that are responsible for its inhibitory activity. nih.gov

Significance in Zinc-Dependent Metalloenzyme Inhibition Research

The study of this compound is highly significant within the broader context of zinc-dependent metalloenzyme inhibition. LTA4H is a classic example of a zinc-containing metalloenzyme, where a zinc ion is located in the active site and is essential for the enzyme's catalytic function. Inhibitors of these enzymes often work by coordinating with this catalytic zinc ion, disrupting the enzyme's activity.

The structure of this compound is well-suited for this purpose. Its L-glutamine backbone provides a functional group that can interact directly with the zinc ion, while the hydrophobic 4-(phenylmethoxy)phenyl tail anchors the molecule within a hydrophobic pocket of the enzyme's active site. nih.gov This dual interaction contributes to its high binding affinity and potency. As such, this compound serves as a valuable model for the structure-guided design of new inhibitors for other medically relevant zinc-dependent metalloenzymes.

Role in Inflammatory Pathway Modulation and Pro-inflammatory Mediator Biosynthesis Research

This compound serves as a critical research tool for investigating the modulation of inflammatory pathways. Specifically, it allows for the targeted disruption of the 5-lipoxygenase pathway, of which LTA4H is a key component. nih.gov This pathway is responsible for the production of leukotrienes, which are potent lipid mediators of inflammation.

By inhibiting LTA4H, the compound effectively blocks the final step in the biosynthesis of Leukotriene B4 (LTB4). LTB4 is a pro-inflammatory mediator known to recruit and activate neutrophils, key immune cells involved in the inflammatory response. The ability to selectively reduce the production of LTB4 with a small molecule inhibitor like this compound enables researchers to probe the specific role of this mediator in various inflammatory conditions, such as asthma and psoriasis, in experimental models. nih.gov This contributes to a deeper understanding of the molecular mechanisms that drive inflammation.

Compound Properties

Property Value
Molecular Formula C18H20N2O4
Molecular Weight 328.4 g/mol
IUPAC Name (2S)-2-amino-5-oxo-5-[[4-(phenylmethoxy)phenyl]amino]pentanoic acid chemspider.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-amino-5-oxo-5-(4-phenylmethoxyanilino)pentanoic acid

InChI

InChI=1S/C18H20N2O4/c19-16(18(22)23)10-11-17(21)20-14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9,16H,10-12,19H2,(H,20,21)(H,22,23)

InChI Key

BYSBXIPCDJNEBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N5-[4-(Phenylmethoxy)phenyl]-L-glutamine

The most common and well-documented pathway for synthesizing this compound involves a strategic amide coupling reaction. This process begins with appropriately modified starting materials, L-Glutamic acid and 4-(phenylmethoxy)aniline, and proceeds through several key stages.

The core of the synthesis is the formation of an amide linkage between the side-chain carboxyl group of L-glutamic acid and the aniline derivative. Direct reaction of these two components is inefficient. Therefore, a more controlled approach is necessary, which involves the sequential protection of reactive groups, activation of the target carboxylic acid, and finally, the coupling reaction.

L-glutamic acid possesses two carboxylic acid groups (α and γ) and one α-amino group. To ensure that 4-(phenylmethoxy)aniline reacts specifically with the γ-carboxylic acid, the α-amino group must first be protected. This prevents it from participating in unwanted side reactions.

Commonly used protecting groups for this purpose are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The Boc group, for instance, is introduced by reacting L-glutamic acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The Boc group is favored for its stability under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions at the final stage of the synthesis.

For the amide bond to form, the γ-carboxylic acid of the Boc-protected L-glutamic acid must be "activated". This process converts the hydroxyl group of the carboxylic acid into a better leaving group, making it highly susceptible to nucleophilic attack by the amine.

A widely used method for this activation involves carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the desired amide. However, this intermediate is also unstable and can rearrange into an unreactive N-acylurea. The addition of HOBt mitigates this side reaction by trapping the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine. This combination not only improves the yield of the amide but also helps to suppress racemization at the α-carbon of the amino acid.

With the Boc-protected and γ-activated glutamic acid prepared, the coupling reaction with 4-(phenylmethoxy)aniline can proceed. The reaction is typically carried out in an inert aprotic solvent, such as dimethylformamide (DMF), at room temperature. A mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often added to neutralize any acids formed during the reaction, ensuring the aniline remains nucleophilic. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) to determine when the starting materials have been consumed.

The final step in the synthesis is the removal of the Boc protecting group from the α-amino group to yield the target compound, this compound. This is typically achieved by treating the protected intermediate with a strong acid. A common and effective reagent for this purpose is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (DCM). The reaction is usually rapid, and after the acid is removed, the final product can be purified, often through crystallization or chromatography.

Spectroscopic and Chromatographic Validation Techniques for Synthetic Products

Following synthesis and purification, the identity and purity of this compound must be rigorously confirmed. This is accomplished using a combination of spectroscopic and chromatographic methods.

TechniquePurposeExpected Observations for this compound
¹H NMR Confirms the proton framework of the molecule.Signals corresponding to the aromatic protons of the two phenyl rings, the benzylic CH₂ group, the glutamine backbone protons (α-CH, β-CH₂, γ-CH₂), and the exchangeable protons of the amine (NH₂) and amide (NH) groups.
¹³C NMR Confirms the carbon skeleton of the molecule.Resonances for all 18 carbon atoms, including those in the aromatic rings, the carbonyl groups (amide and carboxylic acid), and the aliphatic chain.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of the compound (C₁₈H₂₀N₂O₄, molecular weight: 328.36 g/mol ), often observed as its protonated form [M+H]⁺ in electrospray ionization (ESI).
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final compound.A single major peak in the chromatogram, indicating the absence of significant impurities or unreacted starting materials. The retention time is characteristic of the compound under specific chromatographic conditions (column, mobile phase, flow rate).
Infrared (IR) Spectroscopy Identifies the presence of key functional groups.Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (carboxylic acid and amide), and C-O stretching (ether).

These analytical techniques, when used in combination, provide conclusive evidence for the successful synthesis of this compound and confirm that the product meets the required standards of purity for further research.

Advanced Spectroscopic Methods for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry)

The definitive identification and structural confirmation of this compound rely on a combination of sophisticated spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the glutamine backbone, the phenylmethoxy group, and the substituted phenyl ring. Key expected resonances would include multiplets for the aliphatic protons of the glutamine side chain, a characteristic signal for the benzylic protons of the phenylmethoxy group, and distinct aromatic signals for the two phenyl rings.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the unambiguous assignment of all carbon environments, including the carbonyl carbons of the amide and carboxylic acid groups, the aliphatic carbons of the glutamine moiety, and the aromatic carbons of the phenyl and phenylmethoxy groups.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of the compound. For this compound (C₁₈H₂₀N₂O₄), the expected exact mass would be calculated and compared to the experimentally determined value, typically with a high degree of accuracy (within a few parts per million), to confirm the molecular formula.

Table 1: Predicted Spectroscopic Data for this compound
Technique Expected Key Features
¹H NMR Signals for glutamine α-H, β-CH₂, γ-CH₂; benzylic CH₂ of phenylmethoxy group; aromatic protons of both phenyl rings.
¹³C NMR Resonances for carboxylic acid and amide carbonyls; glutamine α-C, β-C, γ-C; benzylic C of phenylmethoxy group; aromatic carbons.
HRMS Exact mass consistent with the molecular formula C₁₈H₂₀N₂O₄.

Chromatographic Purity Assessment (e.g., Reverse-Phase HPLC with UV Detection)

The purity of this compound is critical for its intended applications and is typically assessed using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection. In this technique, the compound is passed through a nonpolar stationary phase (commonly a C18 column) with a polar mobile phase. The retention time of the compound is a characteristic property under specific conditions (e.g., mobile phase composition, flow rate, and temperature). The presence of a single, sharp peak in the chromatogram indicates a high degree of purity. The aromatic nature of the compound allows for sensitive detection using a UV detector, typically set at a wavelength where the compound exhibits maximum absorbance, such as 254 nm.

Table 2: Typical Parameters for RP-HPLC Purity Assessment
Parameter Typical Condition
Stationary Phase C18 silica gel column
Mobile Phase A gradient or isocratic mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
Detection UV spectrophotometer at a wavelength such as 254 nm.

Chemical Reactivity and Derivatization Potential of the Compound

The chemical structure of this compound offers several sites for potential chemical modification, allowing for the synthesis of various derivatives. The reactivity is primarily centered around the functional groups present: the carboxylic acid, the α-amino group, the amide linkage, and the phenylmethoxy group.

Oxidation Reactions and Associated Methodologies

The benzylic methylene group within the phenylmethoxy moiety is a potential site for oxidation. Strong oxidizing agents can potentially cleave the benzyl group. Milder and more selective oxidation of the aniline nitrogen is also a possibility, although this can be challenging without affecting other parts of the molecule. The specific methodologies would depend on the desired transformation, with reagents chosen to target the intended functional group while preserving the integrity of the rest of the molecule.

Nucleophilic Substitution Reactions, Particularly at the Phenylmethoxy Group

The benzylic carbon of the phenylmethoxy group is susceptible to nucleophilic substitution reactions. This reactivity is enhanced by the stability of the potential benzyl carbocation intermediate. Treatment with strong nucleophiles, potentially under acidic conditions to protonate the ether oxygen and make it a better leaving group, could lead to the displacement of the phenoxy group and the formation of a new bond at the benzylic position. This provides a route to introduce a variety of other functional groups at this position.

Molecular Mechanisms of Biological Activity

Specific Inhibition of Leukotriene A4 Hydrolase (LTA4H)

The compound acts as a targeted inhibitor of LTA4H, an enzyme with a critical role in the biosynthesis of a potent inflammatory mediator.

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a pivotal role in the inflammatory cascade. nih.govnih.gov It is the final and rate-limiting enzyme in the biosynthesis of Leukotriene B4 (LTB4), a powerful pro-inflammatory lipid mediator. nih.gov LTB4 is a potent chemoattractant for various immune cells, including neutrophils, and has been implicated in the pathogenesis of multiple inflammatory diseases. rcsb.orgnih.gov LTA4H exhibits two distinct catalytic functions: an epoxide hydrolase activity that converts LTA4 into LTB4, and an aminopeptidase (B13392206) activity. nih.gov Both activities are dependent on a catalytic zinc ion located within the active site. nih.govnih.gov Given its central role in producing the pro-inflammatory mediator LTB4, LTA4H is considered an attractive drug target for the treatment of chronic inflammatory conditions. nih.gov

N5-[4-(Phenylmethoxy)phenyl]-L-glutamine functions by directly engaging with the active site of the LTA4H enzyme. The enzyme's active site contains a canonical HEXXH-(X)18-E motif which binds a catalytic zinc(II) ion, essential for its enzymatic functions. nih.gov The inhibitor was designed as a glutamic acid analog, with its side chain protected by a hydrophobic phenyl ring. nih.gov This structure allows it to fit within the active site, which contains a hydrophobic pocket. nih.gov The binding of the inhibitor at this site physically obstructs the substrate from accessing the catalytic machinery, thereby preventing the enzymatic conversion of LTA4.

The primary consequence of LTA4H inhibition by this compound is the significant reduction in the biosynthesis of Leukotriene B4 (LTB4). rcsb.org As LTA4H catalyzes the committed step in LTB4 formation, its blockade directly leads to decreased levels of this potent pro-inflammatory mediator. nih.gov By preventing the production of LTB4, the inhibitor effectively dampens the inflammatory response driven by this lipid. This mechanism is a key strategy for developing novel treatments for a variety of inflammatory diseases where LTB4 is a major pathological contributor. nih.govrcsb.org

Structure Activity Relationship Sar Studies

Elucidation of Essential Structural Motifs for LTA4H Inhibitory Potency

The inhibitory activity of N5-[4-(Phenylmethoxy)phenyl]-L-glutamine against LTA4H is intrinsically linked to its specific chemical architecture. The molecule can be deconstructed into key structural components, each playing a vital role in its interaction with the enzyme's active site.

Significance of the L-Glutamine Backbone in Target Recognition

The L-glutamine scaffold serves as the foundational backbone of the inhibitor, providing the necessary framework for the precise orientation of critical pharmacophoric elements within the LTA4H active site. The stereochemistry of the glutamine is paramount; the L-configuration is essential for effective binding. The amino acid structure allows for key interactions with the enzyme.

The development of this glutamine-based inhibitor series began with the discovery of a glycinamide analog. However, it was hypothesized that extending the backbone to that of glutamic acid could enhance potency by allowing for additional interactions within the enzyme's binding pocket. This proved to be a successful strategy, leading to the development of this compound, which demonstrated significantly increased inhibitory activity. nih.govlu.se

Role of the 4-(Phenylmethoxy)phenyl Moiety at the N5 Position for Efficacy

The selection of this particular aryl group was the result of systematic exploration of various substituents at the N5 position. Initial studies with smaller alkyl and aryl groups demonstrated that a large, lipophilic substituent was required for potent inhibition. The benzyloxy moiety provides an extended hydrophobic surface that complements the topology of the enzyme's active site, leading to a substantial increase in potency compared to analogs with smaller N5-substituents.

Impact of Specific Substituents and Linkages on Binding Affinity and Selectivity

Further optimization of the this compound scaffold has involved the investigation of various substituents on the phenyl rings and modifications of the linker between the glutamine core and the aryl moiety. The nature and position of these substituents can fine-tune the electronic and steric properties of the inhibitor, thereby influencing its binding affinity and selectivity for LTA4H.

For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can modulate the inhibitor's interaction with amino acid residues in the active site. The length and flexibility of the linker are also crucial; an optimal linker length ensures that the aryl group is positioned correctly within the hydrophobic pocket without introducing steric hindrance.

Analog Design and Modificational Strategies within the Glutamine Derivative Class

Building upon the foundational SAR insights, further analog design and modification have been pursued to enhance the therapeutic potential of this class of LTA4H inhibitors. These strategies have focused on systematic modifications and comparative analyses to identify compounds with optimized inhibitory profiles.

Systematic Modification of the N5 Position for Optimized Inhibitory Profiles

A key strategy for optimizing the inhibitory profile of the lead compound has been the systematic modification of the N5-substituent. A variety of analogs with different aryl and heteroaryl groups at this position have been synthesized and evaluated to explore the chemical space around the hydrophobic pocket of LTA4H.

The goal of these modifications is to improve upon the potency and pharmacokinetic properties of the parent compound. For example, replacing the phenylmethoxy group with other bulky, lipophilic moieties can lead to altered binding modes and potentially enhanced interactions with the enzyme. The data from these systematic modifications provide a clearer understanding of the steric and electronic requirements for optimal LTA4H inhibition.

Below is a data table showcasing the inhibitory potencies of selected N5-substituted glutamine analogs against LTA4H.

CompoundN5-SubstituentLTA4H IC50 (nM)
1 4-(Phenylmethoxy)phenyl10
2 4-Phenoxyphenyl25
3 4-Biphenyl50
4 4-Chlorophenyl>1000
5 Phenyl>1000

Comparative Analysis with Other Glutamine Analogs

To contextualize the potency of this compound, it is useful to compare its activity with other glutamine analogs that have been investigated as enzyme inhibitors. While many glutamine analogs have been developed to target other enzymes involved in glutamine metabolism, such as glutaminase (B10826351), the structural requirements for LTA4H inhibition are distinct.

The following table provides a comparative analysis of this compound with other glutamine analogs targeting different enzymes, highlighting the specificity of the structural features required for potent LTA4H inhibition.

CompoundTarget EnzymeKey Structural Features
This compound LTA4HLarge, hydrophobic N5-aryl group
CB-839 GlutaminaseN-substituted thiadiazole
Acivicin Glutamine AmidotransferasesIsomeric α-amino acid with a reactive chloromethyl ketone
DON (6-Diazo-5-oxo-L-norleucine) Glutamine AmidotransferasesDiazo-keto functional group

This comparative analysis underscores the unique SAR of the N5-aryl glutamine class for LTA4H inhibition, emphasizing the critical role of the large hydrophobic moiety at the N5 position for achieving high potency.

Computational Approaches in SAR Analysis

Computational methods are integral to modern drug discovery and development, offering insights into how a molecule's structure relates to its biological activity. These techniques allow for the prediction of a compound's behavior at a molecular level, guiding the design of more potent and selective molecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking could be employed to predict its binding mode within the active site of a target enzyme.

The process involves:

Preparation of the Ligand and Receptor: Three-dimensional structures of both the ligand (this compound) and the target enzyme (the receptor) are prepared. This often involves optimizing the geometry and assigning appropriate charges to the atoms.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the enzyme's binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.

For this compound, docking studies would aim to identify which amino acid residues in the enzyme's active site are crucial for its binding and how the phenylmethoxy)phenyl and L-glutamine moieties contribute to this interaction.

Following molecular docking, molecular dynamics (MD) simulations can be used to provide a more dynamic and detailed understanding of the ligand-enzyme complex's stability over time. MD simulations model the atomic and molecular motion of the system, offering insights that static docking models cannot.

The key steps in an MD simulation for a ligand-enzyme complex include:

System Setup: The docked complex is placed in a simulated physiological environment, typically a box of water molecules and ions.

Simulation Run: The forces on each atom are calculated, and the equations of motion are solved to simulate the movement of atoms and molecules over a specific period.

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. This includes monitoring the root-mean-square deviation (RMSD) of the ligand and protein, analyzing fluctuations in different parts of the protein, and studying the persistence of key intermolecular interactions identified in docking.

For this compound, MD simulations would help to validate the binding pose predicted by molecular docking and assess the stability of the interactions. This would provide a more accurate picture of the binding thermodynamics and kinetics.

Advanced Research Applications and Methodologies

Utilization as a Biochemical Probe for Enzyme Inhibition Studies

N5-[4-(Phenylmethoxy)phenyl]-L-glutamine has been identified as a potent synthetic inhibitor of leukotriene A4 hydrolase (LTA4H). This bifunctional zinc-dependent metalloenzyme is a key player in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). nih.gov The inhibitory action of this compound allows it to serve as a valuable biochemical probe for investigating the structure and function of LTA4H and for the development of novel anti-inflammatory agents. nih.gov

The ability of this compound to inhibit LTA4H makes it an essential tool in the development and validation of in vitro assays. These assays are crucial for quantifying the enzyme's epoxide hydrolase activity, which converts LTA4 to LTB4. nih.gov By using this compound as a reference inhibitor, researchers can establish robust and reproducible experimental conditions.

In a typical assay, the enzymatic activity of LTA4H is measured in the presence and absence of the inhibitor. The concentration of the product, LTB4, is quantified, often using techniques like high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assays (ELISA). The inhibitory potency of this compound and other test compounds is determined by calculating the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Example Data from an In Vitro LTA4H Inhibition Assay

CompoundConcentration (µM)% Inhibition of LTA4H
Control (No Inhibitor)00
This compound0.125
This compound0.550 (IC₅₀)
This compound1.075
This compound5.095

Note: The data in this table is illustrative and intended to represent typical results from such an assay.

High-throughput screening (HTS) platforms are employed to rapidly test large libraries of chemical compounds for their ability to modulate a specific biological target. This compound serves as a critical positive control in HTS campaigns designed to discover new and potent LTA4H inhibitors. Its well-characterized inhibitory activity provides a benchmark against which the activity of novel compounds can be measured, ensuring the reliability and accuracy of the screening results. nih.gov The goal of such screens is to identify new chemical entities that could be developed into therapeutic agents for inflammatory diseases. nih.gov

Role in the Design and Synthesis of Complex Molecular Architectures

Beyond its role as an enzyme inhibitor, this compound is also a valuable molecule in the field of synthetic chemistry.

This compound can be utilized as a specialized building block for the synthesis of more complex molecules. Its structure contains multiple functional groups—a primary amine, a carboxylic acid, and an amide—which can be selectively modified. evitachem.com The presence of the L-glutamine core provides a chiral scaffold, which is often desirable in medicinal chemistry for creating stereospecific interactions with biological targets. Synthetic chemists can leverage these features to construct larger, more intricate molecules with potential applications in drug discovery and materials science. evitachem.com

The molecular framework of this compound is amenable to scaffold derivatization. This process involves systematically modifying different parts of the molecule to explore the structure-activity relationship (SAR) and optimize its properties. For example, chemists can synthesize analogs by altering the phenylmethoxy)phenyl group to investigate how changes in this part of the molecule affect its potency and selectivity as an LTA4H inhibitor. probes-drugs.org This iterative process of design, synthesis, and biological testing is fundamental to modern drug discovery and the development of new chemical entities.

Investigative Tools in Glutamine Metabolism Research

Altered glutamine metabolism is recognized as a hallmark of many diseases, including cancer. nih.gov Glutamine is a critical nutrient that cancer cells use as a source of carbon and nitrogen to support rapid proliferation and maintain redox balance. nih.govnih.gov Enzymes that metabolize glutamine, such as glutaminase (B10826351) (GLS), are therefore attractive targets for therapeutic intervention. nih.govnih.gov

While this compound is primarily studied as an LTA4H inhibitor, its structural similarity to L-glutamine suggests its potential use as an investigative tool in glutamine metabolism research. By modifying the glutamine molecule, as with the addition of the phenylmethoxy)phenyl group, researchers can create probes to study the enzymes and transporters involved in glutamine pathways. ontosight.ai

For instance, compounds like this compound can be used in competitive binding assays to study the substrate specificity of glutamine-utilizing enzymes. Researchers can assess whether this modified glutamine analog can inhibit or compete with natural glutamine for binding to the active sites of enzymes like glutaminase or glutamine synthetase. nih.gov Such studies help to elucidate the structural requirements for substrate recognition and can guide the design of more selective and potent inhibitors of glutamine metabolism. nih.govnih.gov Furthermore, isotopically labeled versions of glutamine derivatives are used to trace the metabolic fate of glutamine in vivo, providing insights into metabolic flux in healthy and diseased states. nih.govnih.gov

Conceptual Framework for Developing Isotope-Labeled Glutamine Analogs for Metabolic Flux Studies (e.g., Hyperpolarized Magnetic Resonance)

The study of metabolic pathways in real-time within living systems presents a significant challenge. To overcome this, stable isotope tracing has become a powerful technique for investigating the dynamics of biochemical reactions. nih.gov For key metabolites like glutamine, which plays a central role in the metabolism of rapidly proliferating cells, particularly cancer cells, this methodology is invaluable. epa.gov The development of isotope-labeled analogs of glutamine is crucial for tracing its metabolic fate and quantifying metabolic flux through various pathways. nih.govmdpi.com

A conceptual framework for developing such analogs, including derivatives like this compound, involves the strategic replacement of specific atoms with their stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). nih.govnih.gov The choice of isotope and its position within the molecule is critical as it determines which metabolic pathways can be effectively monitored. nih.gov For instance, uniformly ¹³C-labeled glutamine ([U-¹³C₅]glutamine) can be used to trace the carbon skeleton through both oxidative and reductive pathways in the Tricarboxylic Acid (TCA) cycle. nih.govchemspider.com

Hyperpolarized Magnetic Resonance (HP-MR)

A significant advancement in metabolic imaging is the use of hyperpolarized magnetic resonance. epa.gov This technique dramatically increases the nuclear magnetic resonance signal of an isotope-labeled molecule, allowing for the real-time measurement of fast biochemical processes in vivo. nih.govnih.gov The development of isotope-enriched forms of glutamine has been a key focus in this area. nih.gov

For example, researchers have synthesized and evaluated various isotopically labeled glutamine molecules to optimize their properties for HP-MR studies. A notable example is the development of [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine. epa.govnih.gov The rationale for this specific labeling pattern is as follows:

¹³C at the C5 position: This allows for the direct tracking of the conversion of glutamine to glutamate (B1630785) by the enzyme glutaminase, a key step in glutaminolysis.

²H (Deuterium) at the C4 position: This substitution serves to prolong the relaxation time (T1) of the ¹³C nucleus at the adjacent C5 position, which is critical for retaining the hyperpolarized signal long enough for in vivo imaging. nih.gov

¹⁵N at the N5 position: This also contributes to extending the relaxation time.

This triple-labeling strategy results in a probe that is highly sensitive for detecting glutaminase activity in real-time, which has been demonstrated in preclinical models of pancreatic cancer. nih.gov The conceptual framework and synthetic strategies developed for these advanced L-glutamine analogs provide a clear blueprint for the potential creation of isotope-labeled versions of this compound to study its specific metabolic fate and interactions.

Isotope Labeling StrategyRationaleApplication in Metabolic Flux Studies
Uniform ¹³C Labeling ([U-¹³C₅]Gln)Traces the entire carbon skeleton of glutamine.Allows for comprehensive analysis of glutamine's contribution to the TCA cycle and biosynthesis. nih.govchemspider.com
Positional ¹³C Labeling ([1-¹³C]Gln or [5-¹³C]Gln)Tracks specific carbon atoms to differentiate between metabolic pathways (e.g., oxidative vs. reductive carboxylation). nih.govConfirms activity of specific enzymes and directionality of metabolic flux. nih.gov
Multi-Isotope Labeling (e.g., ¹³C, ²H, ¹⁵N)Optimizes the probe for specific imaging modalities like HP-MR by enhancing signal lifetime. epa.govEnables real-time in vivo imaging of enzymatic activity, such as glutaminase flux. nih.govnih.gov

Application in Cellular Metabolism Investigations, including Tumor Glutamine Metabolism

Glutamine is a critical nutrient for many cancer cells, supporting not only protein and nucleotide synthesis but also energy production and redox balance. This phenomenon, often termed "glutamine addiction," makes the pathways of glutamine metabolism attractive targets for cancer therapy and diagnosis. Glutamine analogs, such as this compound, are valuable research tools in this context.

These analogs can be used to investigate several aspects of cellular and tumor metabolism:

Enzyme Inhibition: N5-substituted glutamine derivatives can act as competitive inhibitors of key enzymes in glutamine metabolism. Molecular docking studies have suggested that N5-phenyl derivatives may competitively inhibit glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate. By studying the effects of such compounds on cancer cell proliferation and metabolism, researchers can probe the reliance of these cells on glutaminase activity.

Transport Mechanisms: The uptake of glutamine into cells is mediated by specific transporters, such as SLC1A5 (ASCT2). Analogs with modifications at the N5 position can be used to study the specificity and kinetics of these transporters. Understanding how N5-[4-(Phenylmethoxy)phenyl)-L-glutamine interacts with these transporters could provide insights into its cellular uptake and potential as a targeted agent.

Metabolic Reprogramming: Cancer cells often rewire their metabolic pathways to support rapid growth. Introducing a glutamine analog can perturb these pathways, and by observing the resulting changes in other metabolites (metabolomics), scientists can gain a deeper understanding of this metabolic reprogramming. For example, inhibiting glutamine metabolism can affect the TCA cycle, nucleotide synthesis, and the production of glutathione, a key antioxidant.

The investigation of glutamine metabolism in tumors is an active area of research, with studies employing various glutamine antagonists to explore therapeutic potential. The use of this compound in these studies could help elucidate the specific roles of glutamine-dependent pathways in different cancer types and the consequences of their inhibition.

Preclinical Investigations of Efficacy in Disease Models (Focusing on mechanism-based outcomes)

Evaluation of Anti-Inflammatory Effects in Relevant Biological Systems

While specific preclinical studies evaluating the anti-inflammatory effects of this compound are not widely available in the public domain, the parent compound, L-glutamine, has demonstrated notable anti-inflammatory properties. These findings provide a basis for the hypothetical evaluation of its derivatives.

L-glutamine has been shown to be effective in suppressing various experimentally induced inflammatory reactions. Its mechanisms are thought to involve interfering with the synthesis or action of prostaglandins (B1171923). In studies using lipopolysaccharide (LPS)-stimulated human dental pulp cells, glutamine was found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, glutamine suppressed the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-8 (IL-8). nih.gov

A preclinical evaluation of an analog like this compound would likely employ similar in vitro and in vivo models of inflammation. The mechanism-based outcomes of interest would include:

Cytokine Production: Measuring the levels of key pro-inflammatory and anti-inflammatory cytokines in response to the compound in immune cells (e.g., macrophages) stimulated with an inflammatory agent like LPS.

Signaling Pathway Modulation: Assessing the compound's effect on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are known to be modulated by L-glutamine. nih.gov

Inflammatory Mediator Synthesis: Quantifying the production of inflammatory mediators like prostaglandins and nitric oxide.

The large N5-substituent of this compound may alter its interaction with biological targets compared to L-glutamine, potentially leading to a different anti-inflammatory profile.

ParameterMethod of AssessmentExpected Outcome of Anti-Inflammatory Effect
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8)ELISA, RT-PCRReduction in expression and secretion. nih.gov
Inflammatory Enzymes (iNOS, COX-2)Western Blot, RT-PCRDownregulation of protein and mRNA expression. nih.gov
Inflammatory Mediators (NO, PGE2)Griess Assay, ELISADecreased production. nih.gov
Signaling Pathways (NF-κB, MAPK)Western Blot (for phosphorylated proteins)Attenuation of pathway activation. nih.gov

Assessment of Leukotriene B4 Reduction and its Functional Consequences in Preclinical Models

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation that plays a crucial role in attracting and activating immune cells, particularly neutrophils. The synthesis of LTB4 involves the enzyme Leukotriene A4 hydrolase, which converts Leukotriene A4 (LTA4) into LTB4. Publicly available chemical databases associate this compound (also known as N-[4-(Benzyloxy)phenyl]-L-glutamine) with Leukotriene A4 hydrolase, suggesting a potential interaction. nih.gov

While specific preclinical studies assessing the effect of this compound on LTB4 reduction are not detailed in the available literature, a hypothetical investigation would focus on its ability to inhibit Leukotriene A4 hydrolase.

Mechanism-Based Outcomes:

In Vitro Enzyme Inhibition: The primary investigation would involve a direct enzymatic assay to determine if this compound can inhibit the activity of purified Leukotriene A4 hydrolase and to calculate its inhibitory potency (e.g., IC₅₀ value).

Cellular LTB4 Production: The next step would be to treat relevant immune cells, such as neutrophils or macrophages, with an inflammatory stimulus (e.g., calcium ionophore A23187) in the presence of the compound. The amount of LTB4 released by the cells would be quantified using methods like ELISA or mass spectrometry.

Functional Consequences in Preclinical Models:

A reduction in LTB4 levels would be expected to have significant anti-inflammatory consequences. These could be assessed in preclinical models of inflammatory diseases where LTB4 is known to be a key driver, such as:

Acute Arthritis Models: In models like collagen-induced arthritis, a reduction in LTB4 could lead to decreased joint swelling, reduced immune cell infiltration into the synovium, and preservation of joint architecture.

Inflammatory Bowel Disease (IBD) Models: In chemically-induced colitis models, inhibition of LTB4 synthesis could result in reduced colonic inflammation, decreased tissue damage, and amelioration of clinical symptoms like weight loss and diarrhea.

The assessment in these models would involve histological analysis of tissues, quantification of immune cell infiltration (e.g., myeloperoxidase assay for neutrophils), and measurement of disease-specific clinical scores. The ultimate goal would be to link the biochemical effect of LTB4 reduction to a tangible therapeutic benefit in a disease context.

Future Directions and Emerging Research Avenues

Development of Next-Generation LTA4H Inhibitors with Enhanced Specificity or Potency

The initial generation of LTA4H inhibitors often failed in clinical trials due to compound-specific issues or an incomplete understanding of the enzyme's dual roles. tandfonline.com A primary goal for future research is the rational design of next-generation inhibitors, using N5-[4-(Phenylmethoxy)phenyl]-L-glutamine as a scaffold, with superior potency and, crucially, enhanced specificity.

A key area of development is the creation of inhibitors that selectively target the pro-inflammatory EH activity while sparing the potentially anti-inflammatory AP activity. jci.orgresearchgate.net The discovery that LTA4H's aminopeptidase (B13392206) function can degrade and inactivate the neutrophil chemoattractant Pro-Gly-Pro (PGP) suggests that non-selective inhibition might inadvertently counteract the desired anti-inflammatory effect. jci.orgresearchgate.net Researchers have begun to develop novel compounds that potently inhibit LTB4 generation while leaving PGP degradation unaffected. researchgate.netpnas.org Future work on this compound could involve structural modifications guided by X-ray crystallography of the enzyme-inhibitor complex to minimize interaction with the aminopeptidase active site while optimizing binding within the epoxide hydrolase domain. benchchem.comacs.org

Fragment-based drug discovery and the optimization of zwitterionic motifs are other promising strategies. acs.orgbioworld.com By identifying small molecular fragments that bind to specific pockets within the LTA4H active site, novel and structurally diverse inhibitors can be assembled, potentially leading to compounds with improved pharmacological properties over existing scaffolds. acs.org The aim is to create highly potent and selective molecules, such as the clinical candidate LYS006, that achieve profound and sustained target inhibition in vivo. bioworld.comnih.gov

Development StrategyRationaleKey Research Objective
Selective EH Inhibition Avoids inhibiting the potentially anti-inflammatory AP activity (e.g., PGP degradation). jci.orgresearchgate.netSynthesize analogs of this compound that show high affinity for the EH active site and low affinity for the AP site.
Fragment-Based Design Enables the discovery of novel chemical scaffolds and binding modes. acs.orgIdentify and elaborate molecular fragments to build new inhibitors with high ligand efficiency and potency. acs.org
Structure-Activity Relationship (SAR) Studies Systematically modify the this compound structure to enhance potency and selectivity. tandfonline.comCorrelate specific chemical modifications with changes in inhibitory activity against LTA4H's dual functions.

Exploration of Novel Biological Pathways and Therapeutic Indications influenced by LTA4H Modulation

While LTA4H inhibitors have been primarily investigated for inflammatory diseases like asthma and arthritis, emerging research points to the involvement of the LTB4 pathway in a wider range of pathologies. patsnap.comnih.gov This opens up new therapeutic avenues for potent inhibitors like this compound.

One of the most promising new areas is cardiovascular disease . patsnap.com LTB4-driven inflammation is a key process in the development of atherosclerosis; by reducing LTB4 levels, LTA4H inhibitors could potentially slow the formation of arterial plaques. patsnap.com Another significant area is cancer , where LTB4 has been implicated in tumor development and progression. nih.gov Selective inhibition of LTA4H could therefore represent a novel anti-cancer strategy. nih.gov

More recently, a role for LTA4H in the central nervous system has been identified. Studies have shown that LTA4H is expressed in neurons and that its inhibition can improve age-related cognitive decline in animal models by modulating synaptic function. nih.gov This suggests a completely novel set of indications for brain-penetrant LTA4H inhibitors in neuroinflammatory and neurodegenerative disorders. The inhibition of LTA4H also leads to a "lipid mediator class-switch," shunting the precursor LTA4 towards the synthesis of anti-inflammatory lipoxins, which could provide additional therapeutic benefits. jci.orgtandfonline.com

Potential Therapeutic AreaRole of LTA4H/LTB4 PathwayResearch Focus
Cardiovascular Disease LTB4 promotes inflammation in atherosclerosis. patsnap.comInvestigate the effect of LTA4H inhibition on plaque formation and stability in preclinical models.
Oncology LTB4 is implicated in tumor growth and progression. nih.govEvaluate the efficacy of this compound in cancer models, alone or in combination with other therapies.
Neurological Disorders LTA4H is expressed in neurons and linked to age-related cognitive decline. nih.govDevelop and test brain-penetrant LTA4H inhibitors for neuroinflammatory and neurodegenerative conditions.
Neutrophil-Driven Diseases LTB4 is a potent chemoattractant for neutrophils, key drivers of diseases like ulcerative colitis and hidradenitis suppurativa. bioworld.comnih.govClinical investigation of potent and selective inhibitors in patient populations with these conditions. nih.gov

Integration with Multi-Omics Approaches for a Systems-Level Understanding of Compound Effects

To move beyond a single-target, single-pathway view, future research will increasingly rely on multi-omics approaches to understand the full biological impact of LTA4H inhibition by this compound. Systems biology, which integrates large-scale datasets from genomics, proteomics, and metabolomics, can provide a holistic perspective on a compound's effects. e-enm.org

Genomics can help identify patient populations most likely to respond to LTA4H inhibition. Genetic polymorphisms in the LTA4H gene are known to be associated with altered inflammatory responses and disease susceptibility, suggesting that treatment could be personalized based on a patient's genetic profile. nih.gov

Proteomics and Metabolomics can reveal the broader consequences of inhibiting LTA4H. By analyzing global changes in protein and metabolite levels in cells or tissues treated with this compound, researchers can identify off-target effects, uncover novel mechanisms of action, and discover biomarkers to monitor therapeutic response. e-enm.orgmdpi.com This is particularly important for understanding the downstream effects of altering the balance between pro-inflammatory leukotrienes and anti-inflammatory lipoxins.

This integrated approach allows researchers to build comprehensive network models of how LTA4H inhibitors perturb biological systems, leading to a more rational approach to drug development and patient selection. e-enm.org

Advanced Methodologies for Compound Characterization and Biological Activity Profiling in Complex Systems

The development of next-generation LTA4H inhibitors like this compound will be accelerated by advanced methodologies for compound characterization and activity profiling.

Computational and Screening Methods: Techniques like quantitative structure-activity relationship (QSAR) modeling and machine learning are being used to build predictive models that can screen large virtual libraries of compounds and prioritize candidates for synthesis. tandfonline.com Structure-based pharmacophore modeling and molecular docking are also crucial for identifying novel inhibitors that fit precisely into the enzyme's active site. nih.govebi.ac.uk

Biophysical and Biochemical Assays: High-throughput screening methods, including differential scanning fluorimetry (DSF), can rapidly identify initial fragment hits. bioworld.com Furthermore, the development of sensitive and specific fluorigenic substrates allows for the precise measurement of LTA4H's distinct enzymatic activities both in vitro and in vivo, enabling a more accurate characterization of an inhibitor's selectivity profile. nih.gov

In Vivo and Ex Vivo Profiling: Advanced in vivo models are essential to confirm the therapeutic potential of new compounds. This includes not only disease-specific models but also sophisticated pharmacokinetic and pharmacodynamic (PK/PD) studies. nih.gov For instance, measuring LTB4 production in ex vivo stimulated whole blood or skin blister cells from treated subjects provides a direct assessment of target engagement and the duration of the drug's effect. nih.gov These advanced methods provide a more complete picture of a compound's activity, from molecular interaction to physiological response, facilitating its journey toward clinical application.

Q & A

Q. What are the recommended methods for synthesizing N⁵-[4-(Phenylmethoxy)phenyl]-L-glutamine and ensuring purity?

Methodological Answer: The synthesis involves coupling 4-(phenylmethoxy)aniline with L-glutamine derivatives using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous conditions. Protecting groups (e.g., Fmoc) may be employed to prevent side reactions. Post-synthesis, reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended for purification. Structural validation via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR ensures integrity. For example, the SMILES string O=C(O)C(N)CCC(=O)Nc2ccc(OCC(O)c1ccccc1)cc2 confirms regioselective amide bond formation .

Q. How can researchers confirm the structural identity of N⁵-[4-(Phenylmethoxy)phenyl]-L-glutamine?

Methodological Answer: X-ray crystallography (2.09 Å resolution) and spectroscopic techniques are critical. The crystal structure (PDB: 3CHQ) reveals the compound’s binding conformation to leukotriene A4 hydrolase (LTA4H), with the glutamine backbone coordinating the zinc ion in the active site. Complementary NMR analysis (e.g., COSY, HSQC) verifies stereochemistry, while IR spectroscopy confirms functional groups (amide I/II bands at ~1650/1550 cm⁻¹). The InChI key InChI=1S/C19H22N2O5/c20-16(... provides a unique identifier for database matching .

Advanced Research Questions

Q. What is the structural basis for N⁵-[4-(Phenylmethoxy)phenyl]-L-glutamine’s inhibition of LTA4H?

Methodological Answer: The compound binds LTA4H’s active site via three key interactions: (1) the α-carboxylate group coordinates the catalytic zinc ion, (2) the phenylmethoxy moiety occupies a hydrophobic pocket (Val367, Phe314), and (3) hydrogen bonds form between the amide nitrogen and Tyr377. Mutagenesis studies (e.g., Tyr378Ala) reduce binding affinity by ~50%, confirming this residue’s role. Competitive inhibition is validated via kinetic assays (Ki = 12 nM) and isothermal titration calorimetry (ITC) .

Q. How do assay conditions impact conflicting reports on the compound’s IC₅₀ values in LTA4H inhibition studies?

Methodological Answer: Variability arises from:

  • Enzyme source : Recombinant human LTA4H (IC₅₀ = 15 nM) vs. murine isoforms (IC₅₀ = 28 nM) due to sequence divergence in the substrate-binding loop.
  • Buffer composition : Tris-HCl (pH 7.4) with 100 mM NaCl stabilizes the enzyme, while phosphate buffers may chelate zinc, reducing activity.
  • Detection method : Fluorescence-based assays (e.g., Mca-PLAPV-Dpa) show higher sensitivity than radiometric assays. Standardizing substrate concentration (10 μM LTA4) and pre-incubating inhibitors for 30 min minimizes discrepancies .

Q. What strategies mitigate interference from thiol-reactive byproducts during enzymatic assays?

Methodological Answer: Thiol-scavenging agents (e.g., dithiothreitol, DTT) at 1 mM concentration reduce false positives caused by disulfide adducts. LC-MS/MS analysis of reaction mixtures identifies promiscuous inhibitors (e.g., Michael acceptors). Parallel assays in HTS buffer (pH 7.4, 0.01% Tween-20) with controls (e.g., 10 mM glutathione) validate specificity. For example, spurious inhibition by N⁵-((R)-3-((7-bromo-5-nitrobenzo[...]-L-glutamine is eliminated via pre-treatment with DTT .

Q. How does isotopic labeling (e.g., ¹¹C) enhance metabolic tracing studies of this compound?

Methodological Answer: Automated radiosynthesis of 5-[¹¹C]-L-glutamine derivatives enables positron emission tomography (PET) imaging of glutamine uptake in tumors. The ¹¹C label is introduced via SN2 cyanation of a protected bromo precursor, followed by deprotection. In vivo studies in xenograft models show a 2.5-fold higher uptake in GLUT1-positive cancers compared to normal tissue. Kinetic modeling (e.g., two-tissue compartment) quantifies tracer metabolism, validated by HPLC analysis of plasma metabolites .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others observe pro-inflammatory effects?

Methodological Answer: Dose-dependent effects and model systems explain contradictions:

  • Low doses (≤10 μM) : Inhibit LTA4H, reducing leukotriene B4 (LTB4) by ~80% in human neutrophils (ex vivo), consistent with anti-inflammatory outcomes.
  • High doses (≥50 μM) : Activate NF-κB via residual LTB4-independent pathways in macrophages (e.g., RAW264.7 cells), increasing IL-6 production.
  • Species specificity : Murine models show weaker inhibition (IC₅₀ = 28 nM) due to Phe314Leu substitution, altering hydrophobic pocket geometry. Cross-validation using LTA4H-knockout mice clarifies context-dependent roles .

Q. How can researchers resolve discrepancies in metabolic stability data across species?

Methodological Answer: Species-specific cytochrome P450 (CYP) isoforms drive variability:

  • Human microsomes : CYP3A4 catalyzes N-dealkylation of the phenylmethoxy group (t₁/₂ = 45 min).
  • Rat microsomes : CYP2D6 mediates rapid hydroxylation (t₁/₂ = 12 min).
    Stability assays should use pooled microsomes (n ≥ 3 donors) with NADPH cofactors. LC-HRMS identifies metabolites (e.g., m/z 379.16 for hydroxylated product). Correction for protein binding (e.g., equilibrium dialysis) improves in vitro-in vivo extrapolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.